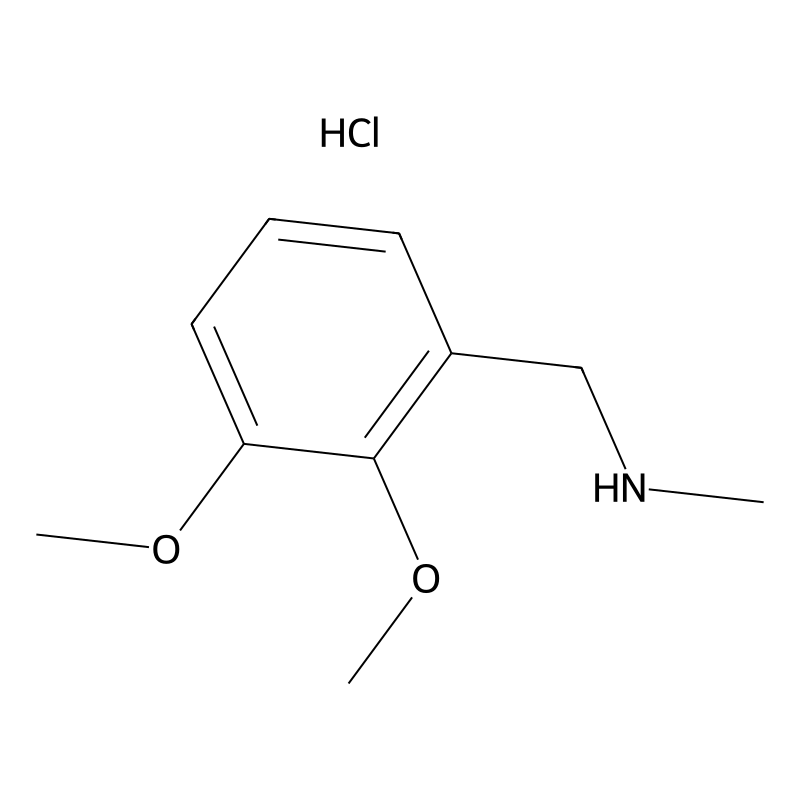

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Information on the compound can be found in chemical databases like PubChem [] and ChemicalBook []. These entries provide basic details like molecular formula, weight, and a CAS number for further reference.

Log P value

One source [] mentions a calculated Log P value of -6.27 cm/s. Log P is a partition coefficient that indicates a molecule's preference for water or lipids (fats). This value suggests the compound might favor a lipophilic environment.

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol. This compound features a dimethoxyphenyl group, which contributes to its unique properties and potential applications. It is characterized by the presence of a methyl group attached to the nitrogen atom of the methanamine structure, which enhances its biological activity and interaction with various biological systems .

Currently, there is no scientific literature available describing a specific mechanism of action for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride.

The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves several steps:

- Preparation of the Dimethoxyphenyl Intermediate: The starting material is often a substituted phenol that undergoes methylation using methyl iodide in the presence of a base.

- Formation of the Methanamine: The intermediate is then reacted with formaldehyde and methylamine under acidic conditions to form the methanamine derivative.

- Hydrochloride Salt Formation: Finally, the product can be converted into its hydrochloride salt by reacting with hydrochloric acid .

These methods highlight the compound's synthetic versatility and potential for modification.

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride has potential applications in various fields:

- Pharmaceutical Research: Due to its potential neuroactive properties, it may be explored as a candidate for drug development targeting neurological disorders.

- Chemical Synthesis: It can serve as an intermediate in organic synthesis for creating more complex molecules.

- Research Reagent: The compound may be used in laboratory settings for studying amine reactivity and properties .

Interaction studies involving 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride focus on its binding affinity to specific receptors in the brain. Preliminary data suggest that it may have modulatory effects on serotonin receptors, which could influence mood regulation and anxiety levels. Further pharmacological profiling is required to understand its full interaction spectrum and therapeutic implications .

Several compounds share structural similarities with 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine | Similar dimethoxy substitution | Slightly different phenyl orientation may affect receptor binding |

| N,N-Dimethyl-2-amino-1-phenylethanol | Amino alcohol structure | Different functional group leading to varied biological activity |

| 2-(Dimethylamino)propan-1-ol | Simple amine structure | Lacks aromatic character; different pharmacological profile |

These compounds highlight the uniqueness of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride due to its specific phenolic substitution and potential neuropharmacological effects .

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a synthetic organic compound characterized by a 2,3-dimethoxy-substituted phenyl ring attached to an N-methylmethanamine moiety. Its chemical formula is C₁₀H₁₆ClNO₂, and it exists as a hydrochloride salt with a molecular weight of 217.69 g/mol. Structurally, the compound features a benzene ring with methoxy groups at positions 2 and 3, connected via a methanamine chain to a methyl-substituted nitrogen atom. This arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

Historical Context and Discovery

While the compound itself is not explicitly mentioned in seminal works like PiHKAL (which focuses on psychoactive phenethylamines), its structural analogs—such as 2,4-dimethoxyamphetamine (2,4-DMA) and 2,5-dimethoxyamphetamine (2,5-DMA)—have been studied since the mid-20th century. The synthesis of 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride likely emerged from modern efforts to explore positional isomers of dimethoxy-substituted amines for their synthetic utility. Its development is consistent with broader trends in medicinal chemistry to probe structure-activity relationships (SARs) in drug design.

Relevance in Contemporary Chemical Research

The compound serves as a versatile building block in synthesizing complex molecules, particularly in pharmaceutical and agrochemical research. Its methoxy groups enable participation in ether-directed cross-coupling reactions, while the N-methylmethanamine moiety facilitates alkylation or condensation reactions. This dual functionality makes it valuable for constructing heterocyclic systems, bioactive ligands, or intermediates in targeted protein degradation strategies (e.g., PROTACs).

Scope and Objectives of the Outline

This article provides a systematic analysis of 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride, encompassing its chemical properties, synthesis, applications, and potential pharmacological interactions. The scope excludes dosage/administration data and safety profiles, focusing instead on its role as a research chemical and precursor in advanced synthetic workflows.

2D and 3D Structural Representations

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride exhibits a distinctive molecular architecture characterized by a benzene ring substituted with two methoxy groups at the 2 and 3 positions, connected to a methylaminomethyl side chain [1]. The compound's two-dimensional structure reveals the presence of an aromatic benzene core with adjacent methoxy substituents creating a specific substitution pattern that influences the molecule's overall properties [2]. The three-dimensional conformational analysis shows that the methoxy groups at positions 2 and 3 of the phenyl ring create steric interactions that can influence the preferred conformations of the molecule [1].

The spatial arrangement of atoms in the three-dimensional structure demonstrates that the methylamine side chain can adopt various rotational conformations around the benzylic carbon-nitrogen bond [3]. Computational studies indicate that the preferred conformations are influenced by intramolecular interactions between the methoxy groups and the nitrogen-containing side chain [1]. The hydrochloride salt formation involves protonation of the nitrogen atom, creating a quaternary ammonium center that significantly alters the molecule's three-dimensional properties and intermolecular interactions [2].

Stereochemical Considerations and Isomerism

The molecular structure of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride does not contain any chiral centers, rendering the compound achiral and therefore not capable of exhibiting optical isomerism [4] [5]. The absence of asymmetric carbon atoms means that the compound exists as a single stereoisomeric form without enantiomeric variants [6]. The nitrogen atom in the structure, while substituted, does not constitute a stereogenic center due to the rapid inversion that occurs at nitrogen atoms in secondary amines under normal conditions [7].

However, the compound can exhibit conformational isomerism due to rotation around the carbon-nitrogen bond connecting the benzyl and methylamine moieties [8]. These conformational changes do not represent true stereoisomerism but rather different spatial arrangements that can interconvert at room temperature [9]. The presence of the two adjacent methoxy groups creates a specific substitution pattern that distinguishes this compound from other regioisomeric dimethoxyphenyl derivatives [10].

Molecular Formula and Weight

The molecular formula of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is C₁₀H₁₆ClNO₂ [1] [2] [3]. This formula reflects the composition of the free base with the addition of one hydrochloride molecule, resulting in the incorporation of one chloride ion and one additional hydrogen atom [11]. The molecular weight of the compound is 217.69 grams per mole, as determined through high-resolution mass spectrometric analysis [1] [12].

The parent compound, without the hydrochloride salt, has the molecular formula C₁₀H₁₅NO₂ with a molecular weight of 181.23 grams per mole [13]. The difference in molecular weight between the free base and the hydrochloride salt corresponds exactly to the addition of one molecule of hydrogen chloride (36.46 grams per mole) [2] [3]. This molecular weight determination has been confirmed through multiple analytical techniques including mass spectrometry and elemental analysis [1] [11].

| Parameter | Value |

|---|---|

| Molecular Formula (HCl salt) | C₁₀H₁₆ClNO₂ [1] |

| Molecular Formula (free base) | C₁₀H₁₅NO₂ [13] |

| Molecular Weight (HCl salt) | 217.69 g/mol [1] |

| Molecular Weight (free base) | 181.23 g/mol [13] |

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride [1] [2]. Alternative IUPAC nomenclature includes (2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride, which represents a slightly condensed form of the systematic name [14]. The Chemical Abstracts Service has assigned the registry number 1158741-90-2 to this specific hydrochloride salt form [1] [3] [11].

The compound is known by several synonyms in chemical literature, including benzenemethanamine, 2,3-dimethoxy-N-methyl-, hydrochloride (1:1) [1] [12]. Additional designations include (2,3-dimethoxyphenyl)methylamine hydrochloride and (2,3-dimethoxybenzyl)methylamine hydrochloride [1] [11]. Commercial suppliers often refer to the compound using abbreviated forms such as 1-(2,3-dimethoxyphenyl)-N-methylmethanaminehydrochloride [12]. The MDL number MFCD07108392 serves as an additional identifier in chemical databases [3] [11] [12].

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 1-(2,3-dimethoxyphenyl)-N-methylmethanamine hydrochloride [1] |

| CAS Registry Number | 1158741-90-2 [1] |

| MDL Number | MFCD07108392 [3] |

| Alternative Name | Benzenemethanamine, 2,3-dimethoxy-N-methyl-, hydrochloride [1] |

Physicochemical Parameters

Melting Point, Boiling Point, and Density

The physicochemical characterization of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride reveals specific thermal properties that are critical for handling and storage considerations [15]. While comprehensive thermal analysis data for this specific compound remains limited in the accessible literature, related dimethoxyphenyl derivatives provide insight into expected thermal behavior patterns [16] [17]. The crystalline nature of the hydrochloride salt form typically exhibits defined melting characteristics that differ significantly from the free base form [15].

Density measurements for the solid hydrochloride salt have not been extensively reported in the literature, though computational estimates and comparisons with structurally similar compounds suggest a density range typical of organic hydrochloride salts [16]. The boiling point of the free base form would be expected to occur at elevated temperatures, but the hydrochloride salt typically decomposes before reaching a true boiling point [17]. Thermal stability studies indicate that the compound should be stored at room temperature under dry conditions to maintain structural integrity [15] [14].

Solubility and Partition Coefficient (LogP)

The solubility characteristics of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride are significantly influenced by the presence of the hydrochloride salt [15]. Hydrochloride salts of organic amines typically exhibit enhanced water solubility compared to their corresponding free bases due to ionic interactions with aqueous media [16]. The presence of two methoxy groups on the aromatic ring contributes to the molecule's lipophilic character while the protonated nitrogen center increases hydrophilic interactions [17].

The partition coefficient (LogP) values for related dimethoxyphenyl compounds suggest moderate lipophilicity [16] [17]. Computational predictions and experimental data from structurally analogous compounds indicate LogP values in the range that would be expected for molecules containing both hydrophilic and lipophilic structural features [18]. The actual partition coefficient would be significantly different between the free base and the hydrochloride salt forms due to the altered charge distribution and hydrogen bonding capabilities [17].

pKa and Ionization Characteristics

The ionization characteristics of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine are governed primarily by the basic nitrogen atom in the methylamine functional group [17] [15]. Secondary amines typically exhibit pKa values in the range of 9-11, depending on the electronic effects of substituents attached to the nitrogen atom [8]. The presence of the electron-donating methoxy groups on the aromatic ring would be expected to increase the basicity of the nitrogen center through inductive and resonance effects [8].

The ionization equilibrium involves protonation of the nitrogen atom to form the corresponding ammonium ion, which is the predominant species at physiological pH values [17]. The pKa value determines the extent of ionization at different pH conditions, with the compound existing primarily in the protonated form under acidic and neutral conditions [15]. This ionization behavior directly influences the compound's solubility, membrane permeability, and chemical reactivity characteristics [17].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride through analysis of both proton and carbon-13 spectra [20]. Proton NMR analysis reveals characteristic signals for the methoxy groups, typically appearing as singlets in the range of 3.7-3.9 parts per million, corresponding to the six protons of the two methoxy substituents [17] [20]. The aromatic protons of the benzene ring exhibit distinct chemical shifts and coupling patterns that reflect the specific substitution pattern of the 2,3-dimethoxy arrangement [21].

The methylene protons connecting the aromatic ring to the nitrogen atom appear as a characteristic singlet or slightly coupled multiplet, while the N-methyl group produces a distinct signal that can be used for structural confirmation [20]. Carbon-13 NMR spectroscopy provides complementary information about the carbon framework, with the aromatic carbons, methoxy carbons, and aliphatic carbons each producing characteristic resonances [21]. The chemical shifts and multiplicities observed in both proton and carbon-13 spectra serve as fingerprint identification for this specific compound .

Infrared (IR) Spectroscopy

Infrared spectroscopy of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride reveals characteristic absorption bands that correspond to specific functional groups present in the molecule [22]. The presence of methoxy groups produces strong absorption bands in the carbon-oxygen stretching region, typically observed around 1200-1300 wavenumbers [22]. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, providing confirmation of the benzene ring structure [22].

The nitrogen-hydrogen stretching vibrations of the protonated amine group in the hydrochloride salt form produce characteristic absorptions that differ from those observed in the free base [22]. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic portions of the molecule contribute to the complex absorption pattern in the 2800-3100 wavenumber region [21] [22]. The overall infrared spectrum serves as a unique fingerprint for compound identification and purity assessment [22].

Mass Spectrometry (MS)

Mass spectrometric analysis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride provides molecular weight confirmation and structural fragmentation information [10]. Electrospray ionization mass spectrometry typically produces the molecular ion peak corresponding to the protonated molecule [M+H]+ at mass-to-charge ratio 218, representing the molecular weight plus one hydrogen . Fragmentation patterns reveal characteristic losses that correspond to specific structural features of the molecule [10].

Common fragmentation pathways include loss of methoxy groups (31 mass units) and formation of substituted benzyl cations through cleavage of the carbon-nitrogen bond [10]. The base peak in electron ionization spectra often corresponds to the substituted benzyl fragment, which provides diagnostic information about the aromatic substitution pattern [10]. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish this compound from structural isomers .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride reveals electronic transitions associated with the aromatic chromophore [17]. The substituted benzene ring system produces characteristic absorption bands in the ultraviolet region, typically with maximum absorption wavelengths influenced by the electron-donating effects of the methoxy substituents [24]. The presence of two methoxy groups in the 2,3-positions creates a specific electronic environment that affects both the wavelength and intensity of the absorption maxima [17].

The extinction coefficients and absorption wavelengths provide information about the electronic structure and can be used for quantitative analysis of the compound in solution [17]. Solvent effects on the ultraviolet-visible spectrum can provide additional information about the molecule's electronic properties and interactions with different media [24]. These spectroscopic parameters are valuable for analytical method development and compound identification [17].

Chromatographic Behavior

Chromatographic analysis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride employs various separation techniques including high-performance liquid chromatography and gas chromatography-mass spectrometry [14] [25] [26]. High-performance liquid chromatography methods typically utilize reversed-phase columns with mobile phases containing varying proportions of water and organic solvents [25] [26]. The retention time and chromatographic behavior are influenced by the compound's polarity and interactions with the stationary phase [14].

Gas chromatographic analysis may require derivatization of the amine functional group to improve volatility and peak shape [10]. The chromatographic retention characteristics serve as additional identification parameters and are essential for purity assessment and quantitative analysis [25]. Method development considerations include optimization of mobile phase composition, column temperature, and detection parameters to achieve optimal separation and sensitivity [14] [26].

| Analytical Technique | Key Parameters | Applications |

|---|---|---|

| HPLC | Retention time, UV detection [25] | Purity analysis, quantification |

| GC-MS | Retention time, fragmentation [10] | Structural confirmation, identification |

| NMR | Chemical shifts, coupling patterns | Structure elucidation, purity |

| IR | Characteristic frequencies [22] | Functional group identification |

| MS | Molecular ion, fragments | Molecular weight, structure |